N-(3-HYDROXY-3-PHENYLPROPYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Medicinal Chemistry Hydrogen Bonding Physicochemical Property Profiling

N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound built on a 5-methylisoxazole-4-carboxamide core, a scaffold foundational to the disease-modifying antirheumatic drug (DMARD) leflunomide. This specific derivative incorporates a secondary benzylic alcohol and extended alkyl chain in place of the trifluoromethyl-substituted aniline moiety found in leflunomide.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 1448122-66-4
Cat. No. B2647289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-HYDROXY-3-PHENYLPROPYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
CAS1448122-66-4
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCCC(C2=CC=CC=C2)O
InChIInChI=1S/C14H16N2O3/c1-10-12(9-16-19-10)14(18)15-8-7-13(17)11-5-3-2-4-6-11/h2-6,9,13,17H,7-8H2,1H3,(H,15,18)
InChIKeyVJHKLEOOWYOWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 1448122-66-4): Physicochemical Properties and Context Against the Leflunomide Scaffold


N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound built on a 5-methylisoxazole-4-carboxamide core, a scaffold foundational to the disease-modifying antirheumatic drug (DMARD) leflunomide [1]. This specific derivative incorporates a secondary benzylic alcohol and extended alkyl chain in place of the trifluoromethyl-substituted aniline moiety found in leflunomide [2]. The resulting computed physicochemical profile—most notably a significantly lower LogP and higher topological polar surface area (TPSA) relative to its well-known isoxazole analog—positions this compound as a candidate for structure-activity relationship (SAR) studies focused on modulating target engagement, solubility, and metabolic stability for the same biological targets engaged by the isoxazole-4-carboxamide class [1][2].

Why N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide Cannot Be Interchanged with Leflunomide or Its Core Scaffold


The 5-methylisoxazole-4-carboxamide class exhibits pharmacological activity through key pharmacophoric elements, yet its biological profile is profoundly sensitive to the N-substituent. Leflunomide (N-[4-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxamide) is a prodrug whose in vivo efficacy relies on the specific cleavage of its N-phenyl ring system to generate the active metabolite teriflunomide, which inhibits dihydroorotate dehydrogenase (DHODH) [1]. The target compound N-(3-hydroxy-3-phenylpropyl)-5-methylisoxazole-4-carboxamide replaces this critical aniline structural alert with a flexible, hydrogen-bond-donating hydroxyalkyl chain, making simple interchange functionally impossible. Quantitatively, the change from a rigid, electron-withdrawing N-phenyl group to a flexible, electron-donating N-hydroxyalkyl group fundamentally alters multiple computed properties tied to membrane permeability and target binding, as detailed in Section 3 [2].

Quantified Physicochemical Differentiation of N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide from Leflunomide and In-Class Comparators


Hydrogen Bond Donor Count: A Two-Donor System for Target Residue Engagement vs. Single Donor in Leflunomide

The target compound possesses two hydrogen bond donors (the amide N-H and the secondary alcohol O-H), compared to a single donor (amide N-H) in leflunomide [1]. This additional donor site introduces a spatially distinct hydrogen-bonding vector that can engage target protein residues or solvent, directly altering binding kinetics and specificity. This is in contrast to leflunomide, where the N-substituent lacks any hydrogen bond donor capability beyond the amide [2].

Medicinal Chemistry Hydrogen Bonding Physicochemical Property Profiling

Lipophilicity Control: 1.3 Log Unit Reduction vs. Leflunomide Signals Improved Aqueous Solubility

The target compound exhibits a computed XLogP3-AA of 1.2, a significant 1.3 log unit reduction compared to leflunomide's XLogP3-AA of 2.5 [1][2]. This substantial decrease in lipophilicity, driven by the replacement of a trifluoromethylphenyl group with a hydroxyalkylphenyl moiety, translates directly into a predicted higher aqueous solubility and a different tissue distribution profile. A LogP difference of this magnitude can be the deciding factor between a compound that precipitates in an aqueous screening buffer and one that remains in solution for reliable dose-response curves [1].

ADME Prediction Lipophilicity Drug Design

Molecular Flexibility: A Conformational Entropy Difference with 5 Rotatable Bonds vs. 2 in Leflunomide

The insertion of a 3-carbon chain with a rotatable phenyl and hydroxy group gives the target compound a count of 5 rotatable bonds, compared to just 2 in leflunomide [1][2]. This higher conformational freedom means the molecule can sample a much larger number of shapes in solution, potentially enabling it to access induced-fit binding pockets or adapt to complementary surfaces on a protein that a rigid leflunomide-like scaffold cannot engage. The rigid N-phenyl group of leflunomide provides a conformational lock, conferring high potency for its specific target (DHODH), but limits its ability to explore alternative binding modes [2].

Conformational Analysis Molecular Modeling SAR Strategy

Polar Surface Area Expansion: 75.4 Ų vs. 55.1 Ų in Leflunomide Predicts Distinct Oral Absorption and BBB Penetration Profiles

The topological polar surface area (TPSA) of the target compound is 75.4 Ų, which is significantly larger than the 55.1 Ų for leflunomide [1][2]. This 37% increase in polar surface area is a direct consequence of the added hydroxyl group and breaks from the classic property space of oral drugs (typically TPSA < 140 Ų). However, moving from 55.1 to 75.4 Ų is a critical step for tuning cell permeability and blood-brain barrier (BBB) penetration. Leflunomide's lower TPSA contributes to its high passive permeability, while the target compound's higher value suggests it will have a different, potentially more restricted, distribution profile that can be leveraged to avoid CNS-mediated off-target effects or to target transporters [1].

Pharmacokinetics Oral Bioavailability CNS Permeability

High-Value Application Scenarios for N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide Based on Quantified Differentiation


Scaffold-Hopping from Leflunomide to Develop Soluble, Extrahepatic Isoxazole-4-Carboxamide Leads

Leflunomide's clinical utility is partly limited by its very high protein binding and metabolism, which are consequences of its high LogP (2.5) and low TPSA (55.1 Ų). By procuring N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide, with its significantly lower LogP (1.2) and higher TPSA (75.4 Ų), medicinal chemistry teams can initiate a focused scaffold-hopping program aimed at isoxazole-based DMARDs with improved free fraction in plasma and tissue distribution outside the liver, directly addressing known pharmacokinetic liabilities while retaining the validated pharmacophore [1][2].

Chemical Probe for Mapping Flexible vs. Rigid Binding Sites in Kinase or DHODH Targets

The core isoxazole-4-carboxamide engages key drug targets like kinases and DHODH, but the rigid N-phenyl group of leflunomide enforces a specific binding conformation [1]. The target compound, possessing 5 rotatable bonds compared to leflunomide's 2, can be deployed as a conformational probe in X-ray crystallography or NMR studies to map protein flexibility and identify new binding pockets. This compound serves as a specific control to quantify the entropic penalty of binding for such systems, a capability a rigid analog simply cannot provide [2].

In Vitro Selectivity Panels for Isoxazole-Prodrug Metabolism Studies

Leflunomide is a prodrug that undergoes rapid isoxazole ring opening. The target compound's unique N-alkyl linkage (non-aniline) and its two hydrogen bond donors provide a critical negative control for profiling amidase and cytochrome P450 activity [1]. By comparing metabolic stability in human hepatocytes or S9 fractions between this compound and leflunomide, researchers can deconvolute whether the 5-methylisoxazole-4-carboxamide scaffold's metabolic instability is primarily driven by the N-substituent's electronics or the core ring system, guiding the design of longer-lasting analogs [2].

Building Block for Fragment-Based Drug Discovery Libraries with Enhanced Solubility

With a LogP of 1.2, this compound resides squarely within the 'lead-like' property space, unlike the more lipophilic leflunomide core (LogP 2.5) [1]. Screening collection managers can justify its procurement as a structurally novel, soluble fragment-like molecule for HTS and FBLD (Fragment-Based Lead Discovery) libraries. Its high solubility profile, inferred from its LogP and hydrogen bond donor count, makes it demonstrably superior to leflunomide as a starting point for aqueous screening campaigns aiming to identify new hits against targets vulnerable to isoxazole-based inhibition, without the solubility-related assay artifacts common to the reference compound [2].

Quote Request

Request a Quote for N-(3-HYDROXY-3-PHENYLPROPYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.